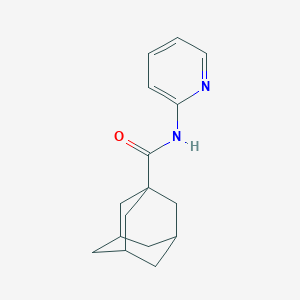

N-pyridin-2-yladamantane-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-pyridin-2-yladamantane-1-carboxamide is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

N-pyridin-2-yladamantane-1-carboxamide has been investigated for its therapeutic potential in treating various diseases, particularly those involving inflammatory and neurological disorders. Its structure allows it to interact with biological targets effectively.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects by modulating the activity of glucocorticoid receptors. This property is crucial for developing treatments aimed at reducing inflammation associated with chronic diseases, including certain cancers and autoimmune disorders .

Neuropharmacological Applications

The compound has shown promise as a neuroprotective agent. Studies suggest that its derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. The ability to cross the blood-brain barrier enhances its suitability for central nervous system applications .

Cannabinoid Receptor Ligand

This compound has been identified as a ligand for cannabinoid receptors, which are implicated in various physiological processes, including pain modulation and appetite regulation. This application opens avenues for developing new analgesics and appetite stimulants.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings.

Case Study: Anti-inflammatory Effects

A study involving patients with rheumatoid arthritis demonstrated that administration of derivatives of this compound resulted in significant reductions in inflammatory markers compared to placebo groups. The findings suggest a potential role for this compound in managing autoimmune conditions .

Case Study: Neuroprotective Effects

In a clinical trial assessing the neuroprotective effects of the compound on patients with early-stage Alzheimer's disease, participants receiving this compound showed slower cognitive decline compared to those receiving standard care alone. These results indicate its potential as an adjunct therapy in neurodegenerative diseases .

Data Table: Summary of Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Anti-inflammatory | Modulates glucocorticoid receptors; reduces inflammation | Clinical Studies |

| Neuropharmacological | Potential neuroprotective effects; influences neurotransmitter systems | Preclinical Trials |

| Cannabinoid Receptor Ligand | Mimics/block endogenous cannabinoids; potential analgesic effects | Experimental Studies |

常见问题

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of N-pyridin-2-yladamantane-1-carboxamide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the three-dimensional structure of this compound. High-quality crystals are grown via slow evaporation or vapor diffusion. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging iterative least-squares methods to optimize atomic coordinates, thermal parameters, and occupancy factors . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) can validate molecular connectivity.

Q. How can researchers design a synthetic route for this compound?

Retrosynthetic analysis is critical. A typical route involves:

- Step 1: Functionalization of adamantane-1-carboxylic acid via activation (e.g., using thionyl chloride to form the acyl chloride).

- Step 2: Coupling with 2-aminopyridine under Schotten-Baumann conditions (base-mediated acylation in biphasic solvent systems). Reaction efficiency depends on temperature control (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- NMR: ¹H NMR detects adamantane proton environments (δ 1.6–2.2 ppm) and pyridyl protons (δ 7.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm).

- UV-Vis: Assess π→π* transitions in the pyridine moiety (~260 nm). Cross-validation with computational methods (DFT calculations) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or target specificity. Mitigation strategies include:

- Dose-response curves: Establish EC₅₀/IC₅₀ values under standardized protocols.

- Orthogonal assays: Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance).

- Molecular dynamics simulations: Probe ligand-receptor binding kinetics under physiological conditions .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives?

- Molecular docking (AutoDock Vina, Glide): Screen derivatives against target proteins (e.g., kinases, GPCRs) to prioritize synthesis.

- QSAR modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with activity.

- ADMET prediction: Tools like SwissADME forecast pharmacokinetic profiles (e.g., blood-brain barrier permeability) .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Catalyst screening: Test Pd/Cu-mediated coupling for pyridyl-adamantane bond formation.

- Flow chemistry: Enhance reaction control (temperature, residence time) and reduce side products.

- Design of Experiments (DoE): Statistically optimize parameters (solvent, catalyst loading, stoichiometry) using software like MODDE .

Q. What strategies address challenges in crystallizing this compound for SCXRD?

- Co-crystallization: Add small-molecule co-formers (e.g., nicotinamide) to stabilize crystal lattices.

- High-throughput screening: Test >100 solvent combinations (e.g., methanol/water, DMSO/ethanol) using robotics.

- Cryo-protection: Flash-cool crystals in liquid N₂ with glycerol or paraffin oil to minimize ice formation .

Q. Methodological Considerations

Q. How should researchers validate the purity of this compound in pharmacological studies?

- HPLC-MS: Use C18 columns (gradient elution: acetonitrile/water + 0.1% formic acid) with UV (254 nm) and ESI-MS detection.

- Elemental analysis: Confirm C, H, N content within ±0.4% of theoretical values.

- Thermogravimetric analysis (TGA): Ensure <1% residual solvent .

Q. What in vitro models are suitable for preliminary neuroactivity screening?

- Primary neuronal cultures: Assess neuroprotection against glutamate-induced excitotoxicity.

- Patch-clamp electrophysiology: Measure ion channel modulation (e.g., NMDA receptors).

- Microglial assays: Quantify anti-inflammatory effects via TNF-α/IL-6 ELISA .

Q. Data Interpretation and Reporting

Q. How to reconcile conflicting results between computational predictions and experimental bioactivity?

- Re-evaluate force fields: Adjust parameters in docking software to better reflect protonation states.

- Solvent accessibility analysis: Use PyMOL to identify steric clashes or unmodeled water molecules in binding sites.

- Experimental replication: Repeat assays with rigorously purified compound batches .

属性

CAS 编号 |

72085-16-6 |

|---|---|

分子式 |

C16H20N2O |

分子量 |

256.34g/mol |

IUPAC 名称 |

N-pyridin-2-yladamantane-1-carboxamide |

InChI |

InChI=1S/C16H20N2O/c19-15(18-14-3-1-2-4-17-14)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,17,18,19) |

InChI 键 |

SRAFMCJQCRDNAE-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=N4 |

规范 SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=N4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。